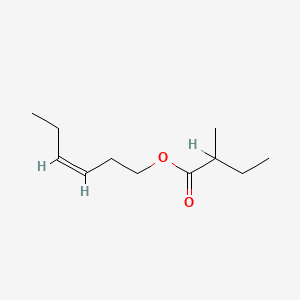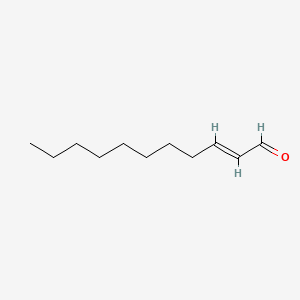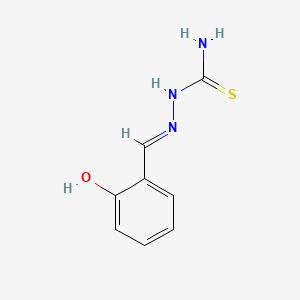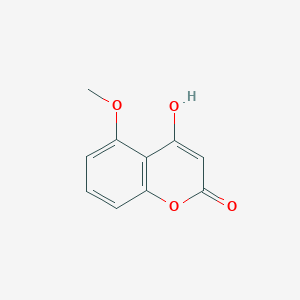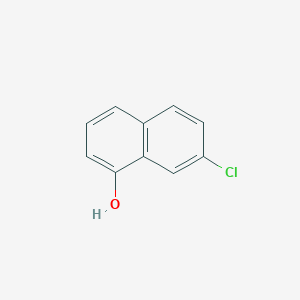
7-Chloronaphthalen-1-ol
説明
7-Chloronaphthalen-1-ol is a useful research compound. Its molecular formula is C10H7ClO and its molecular weight is 178.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- 7-Chloronaphthalenes, including 7-Chloronaphthalen-1-ol, can be synthesized from α-tetralones through a process involving chlorination, reduction, and dechlorination steps (Prugh, Deana, & Wiggins, 1989).
Environmental Impact and Toxicity
- Polychlorinated naphthalenes (PCNs), which include various chloronaphthalene derivatives, are recognized as widespread environmental pollutants. They are known for accumulating in biota and can induce toxicity through the aryl hydrocarbon (Ah) receptor-mediated mechanism (Falandysz, 1998).
Physical Chemistry and Material Science Applications
- Research on 1-Chloronaphthalene, a closely related compound, in binary mixtures with various alcohols has provided insights into properties like density, viscosity, and speed of sound. These findings are significant for understanding the behavior of chloronaphthalenes in different solvent environments (Aminabhavi & Patil, 1998).
- The study of liquid 1-chloronaphthalene at 293 K using X-ray diffraction has contributed to understanding the molecular structure and arrangement in liquids, relevant for chloronaphthalene derivatives (Drozdowski, 2000).
Photovoltaic and Solar Cell Research
- In the field of polymer photovoltaic devices, solvent mixtures including 1-chloronaphthalene have been used to prepare polymer films, leading to improved device efficiency due to enhanced crystallinity and reduced series resistance (Chen, Tseng, & Ko, 2008).
Atmospheric Chemistry
- The atmospheric oxidation mechanism of 1-chloronaphthalene, a compound structurally similar to this compound, has been studied using density functional theory, highlighting its environmental impact and behavior in atmospheric conditions (Cui et al., 2018).
Safety and Hazards
作用機序
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other naphthalene derivatives, but this is purely speculative without further studies .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be BBB permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 1.95 (iLOGP), 2.92 (XLOGP3), 3.2 (WLOGP), 3.1 (MLOGP), and 3.13 (SILICOS-IT), with a consensus Log Po/w of 2.86 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 7-Chloronaphthalen-1-ol’s action are currently unknown. Given the lack of specific research on this compound, it’s difficult to predict its precise effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
特性
IUPAC Name |
7-chloronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQNWWDBCZCCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50528860 | |
| Record name | 7-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56820-58-7 | |
| Record name | 7-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


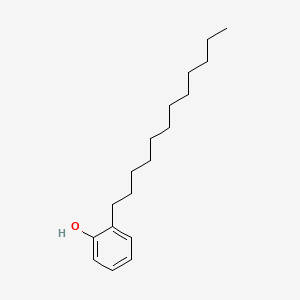

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)
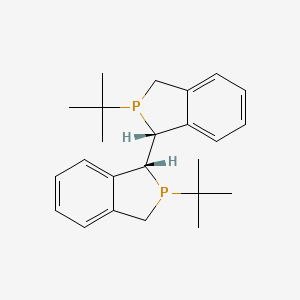
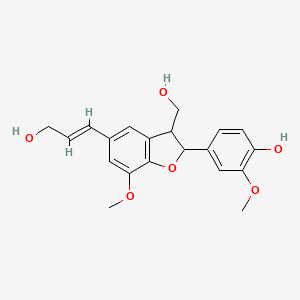

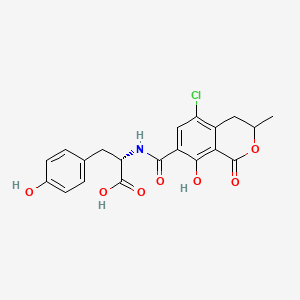

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)
